molecular formula C19H15N3O2S B1399360 2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione CAS No. 220333-08-4

2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione

Cat. No. B1399360
CAS RN: 220333-08-4
M. Wt: 349.4 g/mol
InChI Key: LEVLQACRDNIMCT-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione (DMAPT) is a synthetic organic compound that has been used in a variety of scientific applications, including drug synthesis, drug delivery, and biological research. DMAPT is a heterocyclic compound that is composed of a naphtho[2,3-d]thiazole ring system and a dimethylaminophenyl group. DMAPT has been used in research for its ability to act as a nucleophile in organic synthesis and as an inhibitor of enzymes, allowing for the study of biochemical pathways. This article will discuss the synthesis of DMAPT, its scientific applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Thiazolidin-4-ones and Derivatives: Biological Potential and Synthetic Development

Thiazolidin-4-ones and their derivatives, including glitazones and rhodanines, have shown significant pharmacological importance due to their diverse biological activities. These compounds have been studied for their potential against various diseases, showcasing their importance in medicinal chemistry. The review by Santos et al., 2018 emphasizes the development of advanced synthetic methodologies for these compounds, including green chemistry approaches, to enhance their biological efficacy and environmental sustainability.

Rhodanine-based Compounds: Biological Activities and Target Modulation

Rhodanine-based compounds, related to thiazole derivatives, have been explored for their wide range of biological activities. However, Tomašič & Mašič, 2012 critically review the challenges associated with these compounds, including their pan-assay interference and non-specific target modulation, which highlights the complexity of designing effective therapeutics based on thiazole and similar scaffolds.

N-sulfonylamino Azinones: Biological and Preclinical Importance

The study of N-sulfonylamino azinones, as reviewed by Elgemeie et al., 2019, reveals their significant biological activities, including anti-inflammatory, anticancer, and neurological disorder treatments. This underscores the potential of thiazole derivatives and related compounds in addressing a wide spectrum of health issues.

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging, a critical area in Alzheimer's disease research, utilizes compounds that can bind to amyloid plaques in the brain. The work of Nordberg, 2007, discusses the development and application of amyloid imaging ligands, some of which share structural similarities with the compound , highlighting the relevance of such compounds in diagnostic advancements.

Thiazolidinediones: PTP 1B Inhibition

Thiazolidinediones (TZDs) are explored for their role as PTP 1B inhibitors, offering potential in treating type 2 diabetes and insulin resistance. The review by Verma et al., 2019 focuses on the structural optimization of TZD scaffold to enhance their efficacy as PTP 1B inhibitors, demonstrating the ongoing research into modifying thiazole-related structures for therapeutic purposes.

properties

IUPAC Name

2-[4-(dimethylamino)anilino]benzo[f][1,3]benzothiazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-22(2)12-9-7-11(8-10-12)20-19-21-15-16(23)13-5-3-4-6-14(13)17(24)18(15)25-19/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVLQACRDNIMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735063
Record name 2-[4-(Dimethylamino)anilino]naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione

CAS RN

220333-08-4
Record name 2-[4-(Dimethylamino)anilino]naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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